N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide
Description
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide: is a synthetic organic compound with a complex structure that includes a pyridine ring, an oxolane ring, and a carboxamide group
Properties
IUPAC Name |
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(13-17-8-5-11-23-17)19(22)16-9-10-18(20-12-16)24-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZJXKQVAYIVPT-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=O)C2=CN=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCO1)C(=O)C2=CN=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Phenylmethoxy Group: This step can be achieved through a nucleophilic substitution reaction where a phenylmethoxy group is introduced to the pyridine ring.
Formation of the Oxolane Ring: The oxolane ring (tetrahydrofuran) can be synthesized via the cyclization of a diol or through the ring-opening polymerization of tetrahydrofuran.
Attachment of the Oxolane Ring to the Pyridine Ring: This step involves the formation of a carbon-carbon bond between the oxolane ring and the pyridine ring, which can be achieved through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Phenylmethoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide may be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery programs aimed at developing new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide would depend on its specific application. In a pharmacological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A similar compound with a pyrrolidone ring instead of a pyridine ring.
N-methyl-N-phenylacetamide: A simpler compound with a phenyl group and a carboxamide group.
Uniqueness
N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-phenylmethoxypyridine-3-carboxamide is unique due to its combination of a pyridine ring, an oxolane ring, and a carboxamide group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
